
Isoxazol-5-amine
Overview
Description
Isoxazol-5-amine is a heterocyclic organic compound featuring a five-membered isoxazole ring with an amine group at the 5-position. These compounds are pivotal in medicinal chemistry, serving as intermediates in drug synthesis and frameworks for bioactive molecules . Substitutions on the isoxazole ring significantly alter properties such as solubility, stability, and pharmacological activity, making comparative analysis essential for targeted applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazol-5-amine can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of isoxazole derivatives. This method typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the reaction . Another method involves the reaction of substituted ketonitriles with hydroxylamine, which can lead to the formation of 5-aminoisoxazoles .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of microwave-assisted reactions to enhance reaction rates and yields. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions has been reported to efficiently produce 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions: Isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, oximes, and amine derivatives .
Scientific Research Applications
Isoxazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
Isoxazol-5-amine can be compared with other similar heterocyclic compounds, such as:
Thiazoles: Contain sulfur instead of oxygen and exhibit different biological activities.
Oxazoles: Similar structure but with different substitution patterns, leading to varied pharmacological properties.
Pyrazoles: Contain two nitrogen atoms in the ring and are known for their anti-inflammatory and analgesic activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of Isoxazol-5-amine, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Differences
- Substituent Position : Shifting the amine group from the 5- to 3-position (e.g., Isoxazol-3-amine ) reduces molecular weight (84.08 vs. ~98–168 g/mol) and alters hydrogen-bonding capacity .
- Lipophilicity : Alkyl chains (e.g., hexyl in 3-Hexyl-1,2-oxazol-5-amine ) drastically increase hydrophobicity, impacting bioavailability and metabolic stability .
- Salt Forms : The oxalate salt of [(3-Phenyl-5-isoxazolyl)methyl]amine enhances aqueous solubility, critical for drug formulation .
Pharmacological Implications
- Antimicrobial Potential: 5-Methylisoxazol-3-amine and its analogs are precursors in antibiotics like sulfamethoxazole, underscoring their role in combating bacterial resistance .
Biological Activity
Isoxazol-5-amine is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to a class of heterocyclic compounds characterized by a five-membered ring containing both nitrogen and oxygen atoms. The basic structure can be represented as follows:
Recent studies have demonstrated various synthetic pathways to obtain this compound derivatives. For example, one study utilized a multi-step synthesis involving the reaction of appropriate precursors under controlled conditions to yield high-purity products .
Anticancer Properties
This compound has shown promising results in anticancer research. A notable study reported that derivatives of isoxazole exhibited significant cytotoxicity against various cancer cell lines. Specifically, one derivative demonstrated an IC50 value of 14 µM against cancer cells, indicating potent inhibitory effects on cell proliferation . The mechanism of action appears to involve the inhibition of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation. Molecular dynamics simulations confirmed the stability and affinity of these compounds for the Hsp90 target .
Immunomodulatory Effects
Research has also highlighted the immunomodulatory properties of this compound derivatives. These compounds have been shown to modulate immune responses by inhibiting the proliferation of lymphocytes and reducing pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) . This activity suggests potential applications in treating autoimmune disorders and inflammatory diseases.
Pharmacological Studies
Several pharmacological studies have evaluated the effects of this compound on various biological systems:
- Antiviral Activity : this compound derivatives have been tested for their ability to inhibit viral replication, particularly against human herpes virus type 1 (HHV-1). The results indicated a moderate suppression of viral activity in cultured cells .
- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated anti-inflammatory effects by downregulating cytokine production in response to inflammatory stimuli .
- Cytotoxicity Profiles : The cytotoxic profiles of several isoxazole derivatives were assessed using MTT assays across multiple cancer cell lines, revealing differential sensitivity that could guide future drug development efforts .
Case Study 1: Hsp90 Inhibition
A study focusing on Hsp90 inhibitors synthesized a series of isoxazole derivatives that were evaluated for their ability to bind to the Hsp90 protein. The most effective compound reduced Hsp90 expression significantly in treated cancer cells, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Immunomodulation in Autoimmune Disease Models
In experimental models of autoimmune diseases, isoxazole derivatives were administered to evaluate their effects on immune cell function. Results indicated a marked reduction in lymphocyte proliferation and cytokine production, suggesting their utility in managing autoimmune conditions .
Q & A
Basic Research Questions
Q. What are the primary synthetic methods for Isoxazol-5-amine derivatives, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via cyclization reactions or condensation of α,β-unsaturated ketones with aromatic aldehydes. For example, cyclization of substituted benzoic acid hydrazides using POCl₃ at 120°C yields oxadiazole derivatives, while condensation reactions often employ acidic catalysts like H₂SO₄ under reflux . Optimization involves adjusting solvent polarity (e.g., ethanol for polar intermediates), catalyst loading, and reaction time. Purity is verified using HPLC and mass spectrometry, with melting point analysis as a preliminary check .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the isoxazole ring. Infrared (IR) spectroscopy identifies functional groups like amine (-NH₂) and isoxazole (C=N-O) stretches. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemical ambiguities . For example, IR peaks near 1650 cm⁻¹ indicate C=N-O stretching in the isoxazole core .
Q. What safety protocols are essential for handling this compound derivatives in the lab?
this compound derivatives may cause skin/eye irritation (H315, H319) and respiratory distress (H335) . Mandatory precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Storage : In amber glass bottles at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory pharmacological data for this compound derivatives be systematically resolved?
Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) require meta-analysis using heterogeneity metrics like I² (proportion of total variability due to heterogeneity) and H (relative excess dispersion). For example, an I² >50% indicates significant heterogeneity, prompting subgroup analysis by cell lines or assay conditions . Systematic reviews should query multiple databases (e.g., PubMed, Web of Science) to mitigate retrieval bias and ensure reproducibility .
Q. What strategies improve the regioselectivity of this compound functionalization?
Regioselective functionalization is achieved through:
- Directing Groups : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position to direct electrophilic substitution to the 3-position.
- Catalytic Systems : Pd-catalyzed C-H activation with ligands like 2,2'-bipyridine enhances selectivity for cross-coupling reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
Q. How do structural modifications to this compound impact its inhibitory activity against enzyme targets?
Substituent effects are quantified using QSAR models. For example:
- Electron-donating groups (e.g., -OCH₃ at the 4-position) increase π-π stacking with aromatic residues in enzyme active sites.
- Hydrophobic substituents (e.g., -CH₂Ph) enhance binding affinity to hydrophobic pockets.
- Steric effects : Bulky groups at the 3-position reduce binding to shallow active sites. Bioactivity is validated via enzymatic assays (e.g., IC₅₀ determination) and molecular docking simulations .
Q. Methodological Guidelines
Properties
IUPAC Name |
1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-2-5-6-3/h1-2H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXWZYXUKABJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074532 | |
Record name | 5-Isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-05-8 | |
Record name | 5-Isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14678-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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